Phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is a significant compound within the quinoxaline family, known for its diverse biological activities and applications in medicinal chemistry. Quinoxaline derivatives are recognized for their utility in developing anticancer agents and other therapeutic compounds. This compound's structure features a quinoxaline ring, which is essential for its biological activity, particularly in inhibiting various enzymes and receptors.
Phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is typically sourced from synthetic pathways involving starting materials such as o-phenylenediamine and diethyl oxalate. The compound can be categorized under quinoxaline derivatives, which are further classified based on their functional groups and substituents.
The synthesis of phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate generally involves multi-step reactions. A common synthetic route includes:
Technical details of these reactions often require specific conditions such as temperature control and the use of catalysts to enhance yields and purities .
The molecular formula of phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is . The structural representation includes a quinoxaline ring system with a carbonyl group (keto) at the 3-position and a carboxylate ester at the 1-position.
Phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate can undergo several chemical reactions:
The mechanism of action for phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate primarily involves its interaction with specific molecular targets within biological systems. It has been shown to inhibit certain kinases and enzymes critical for cell proliferation and survival. This inhibition disrupts metabolic pathways that are essential for cancer cell growth, making it a candidate for anticancer drug development .
Phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate typically appears as a solid with varying melting points depending on purity and specific synthesis conditions.
The compound is characterized by its stability under standard laboratory conditions but may be sensitive to strong oxidizing or reducing environments. Its solubility profile varies with solvents; it is generally soluble in organic solvents like ethanol and dichloromethane but less so in water.
Relevant data includes:
Phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate has several important applications:
Phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate represents a structurally specialized heterocyclic compound occupying a significant niche in modern organic and medicinal chemistry. Characterized by a fused bicyclic system incorporating two nitrogen atoms, this molecule features a phenyl carbamate group installed at the N1 position of the 3-oxoquinoxaline scaffold. The compound's molecular architecture combines hydrogen-bond acceptor and donor sites with aromatic systems and a polar carbonyl functionality, creating a versatile pharmacophore and synthetic intermediate. Its chemical identity (CAS 1019132-50-3) was formally established and registered in the chemical literature, marking its transition from theoretical interest to tangible research material [2]. This compound belongs to the quinoxalinone family—a class renowned for diverse biological activities and synthetic utility—distinguished by the presence of the phenyloxycarbonyl group at the N1 position, which profoundly influences its reactivity, physicochemical properties, and intermolecular interactions [1] [2].
The systematic chemical name phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate precisely defines the molecular structure according to IUPAC conventions. It indicates a phenyl ester (-OPh) attached to the carbonyl carbon of a carbamate group, which is itself bonded to the nitrogen (N1) of a quinoxalin-3-one ring system. The "3,4-dihydro" descriptor specifies partial saturation between N4 and C3, while "(2H)" denotes the potential for tautomerism involving the N2 hydrogen. The compound's molecular formula is C₁₅H₁₂N₂O₃, corresponding to a molecular weight of 268.27 g/mol [1] [2].
The canonical SMILES representation O=C1Nc2ccccc2N(C1)C(=O)Oc1ccccc1 encodes the structural connectivity: it depicts the fused bicyclic system with carbonyl groups at position 3 and the carbamate linkage, along with the phenyl substituent attached via an ester oxygen. The structure exhibits tautomerism, existing in equilibrium between the 1H,4H- and 3H,4H- forms, though the 1H,4H- tautomer predominates in solution due to conjugation stabilization. X-ray crystallographic analyses of closely related quinoxalinone derivatives reveal a nearly planar bicyclic ring system with the phenyl substituent rotated out of plane, minimizing steric interactions while allowing delocalization [1] [2].
Table 1: Nomenclature Variants and Structural Analogues of Phenyl 3-Oxo-3,4-Dihydroquinoxaline-1(2H)-Carboxylate
Compound Name | CAS Number | Molecular Formula | Key Structural Differences |
---|---|---|---|
Phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate | 1019132-50-3 | C₁₅H₁₂N₂O₃ | Reference compound |
Phenyl 3,4-dihydro-2H-quinoxaline-1-carboxylate | - | C₁₅H₁₄N₂O₂ | Fully saturated at C3-C4 (no keto group) |
3-Oxo-3,4-dihydroquinoxaline-2-carboxylic acid | 1204-75-7 | C₉H₆N₂O₃ | Carboxylic acid at N2 position, no phenyl ester |
3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid | 860502-84-7 | C₁₅H₁₀N₂O₃ | Phenyl at N4, carboxylic acid at C2 |
Ethyl 3-oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylate | 110450-97-0 | C₁₇H₁₄N₂O₃ | Ethyl ester at C2, phenyl at N4 |
Distinguishing this compound from analogues is crucial: Phenyl 3,4-dihydro-2H-quinoxaline-1-carboxylate (C₁₅H₁₄N₂O₂) lacks the 3-oxo group entirely, representing a fully saturated derivative [3]. Conversely, 3-oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid (CAS 860502-84-7) features substitution at the N4 position with a phenyl group and bears a carboxylic acid functionality at C2 rather than the N1-carbamate linkage [6]. These subtle positional and functional group variations profoundly impact electronic distribution, hydrogen bonding capacity, and biological activity profiles.
The emergence of phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate as a distinct chemical entity traces back to broader investigations into quinoxalinone chemistry. While quinoxaline derivatives were first synthesized in the late 19th century, systematic exploration of N1-substituted quinoxalin-3-ones accelerated significantly in the late 20th and early 21st centuries. The specific incorporation of the phenyl carbamate group at N1 represented a strategic advancement aimed at modulating electronic properties and steric bulk compared to simpler alkyl or aryl substituents. This innovation was driven by the recognition that electron-withdrawing groups at N1 could enhance electrophilic character at C2, facilitating nucleophilic substitutions or cyclocondensations [5].
The compound was formally assigned the CAS Registry Number 1019132-50-3, cementing its identity in chemical databases. Its commercial availability emerged circa 2010s through specialized chemical suppliers like A2B Chem (Catalog Number BX26213), reflecting growing research interest in complex quinoxaline derivatives as bioactive scaffolds and synthetic intermediates [2]. The synthesis pathways leading to this compound often involve multi-step sequences starting from simpler quinoxalinones. A key precursor, 3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (CAS 1204-75-7 and alternatively reported as 36818-07-2), serves as a versatile synthon. Historical routes documented in the Journal of the Chemical Society (1945) describe early methods for generating such carboxylic acid intermediates via oxidation or hydrolysis reactions [4] [5].
Table 2: Key Historical Synthesis Pathways for Quinoxaline Derivatives Related to Phenyl 3-Oxo-3,4-Dihydroquinoxaline-1(2H)-Carboxylate
Year | Milestone Achievement | Key Compounds Synthesized | References (Selected) |
---|---|---|---|
1945 | First detailed synthesis of 3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid derivatives | Ethyl 3-hydroxyquinoxaline-2-carboxylate (CAS 36818-07-2) | Journal of the Chemical Society [5] |
1950s | Development of N-alkylation/N-arylation methods for quinoxalinones | N-substituted quinoxalinones | Zhurnal Obshchei Khimii [5] |
1994 | Advanced synthetic methodologies for protected quinoxalinones | Protected dihydroquinoxalinediones | Helvetica Chimica Acta [5] |
1998 | Application of quinoxalinone carboxylates in antimicrobial research | Carboxylate esters and hydrazides | Il Farmaco [5] |
2010s | Commercial availability of phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate | CAS 1019132-50-3 | A2B Chem [2] |
Significant synthetic refinements occurred in the 1990s, exemplified by Obafemi and Pfleiderer's work (1994) on protecting group strategies for quinoxaline systems and Sanna et al.'s research (1998) exploring quinoxalinone carboxylates as antimicrobial precursors [5]. These methodological advances provided the foundation for efficient preparation of N1-carbamate derivatives like phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate. The compound's transition from synthetic curiosity to commercially available building block (post-2010) enabled broader exploration of its reactivity and applications in medicinal chemistry programs focused on heterocyclic libraries [2].
Phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate serves as a multifunctional building block in organic synthesis. Its significance stems from three reactive centers: (1) The electron-deficient C2 position, activated by flanking carbonyl groups (N1-carbamate and C3-ketone), undergoes nucleophilic substitution or condensation reactions; (2) The N4 nitrogen can participate in alkylation, acylation, or cyclization reactions; (3) The phenyl carbamate group can be displaced under specific conditions or modified via electrophilic aromatic substitution. This trifunctional reactivity enables diverse transformations, facilitating access to complex polyheterocyclic systems like pyrroloquinoxalines, benzimidazoquinoxalines, and triazolo-fused derivatives [5] [7].
In medicinal chemistry, the compound's importance derives from its role as a precursor to biologically active quinoxaline derivatives. Research catalog listings classify it under categories including Kinase Inhibitors, Epigenetics, Protease Inhibitors, and JAK/STAT Signaling modulators, highlighting its therapeutic relevance [2]. Quinoxalinone scaffolds exhibit broad pharmacological profiles, and strategic derivatization of the phenyl carbamate template has yielded compounds with notable anticancer activity. Specifically, derivatives synthesized from structurally similar quinoxaline carboxylates demonstrate potent inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), validated through enzymatic and cellular assays:
Table 3: Bioactivity Profiles of Quinoxaline Derivatives Derived from Carboxylate/Carbamate Synthons
Biological Target | Derivative Class | Potency Range (IC₅₀) | Key Findings |
---|---|---|---|
EGFR Tyrosine Kinase | Quinoxaline-carboxamide / acrylamide hybrids | 0.3 - 0.9 μM | Disrupts EGFR signaling pathways in cancer cells |
COX-2 Enzyme | Quinoxaline-1,2,3-triazole conjugates | 0.46 - 1.17 μM | High selectivity over COX-1 (SI = 24.61 - 66.11) |
Cancer Cell Viability (MTT) | Quinoxaline-hydrazone derivatives | 0.81 - 4.54 μM | Broad-spectrum activity against multiple carcinoma lines |
Molecular Properties | Optimized lead compounds | - | Compliance with Lipinski's Rule of Five and Veber's parameters for drug-likeness |
Molecular docking analyses confirm that derivatives retain the core quinoxalinone moiety's ability to anchor within the ATP-binding site of EGFR and the hydrophobic channel of COX-2, while the introduced substituents (enabled by the phenyl carbamate precursor) form critical auxiliary interactions enhancing potency and selectivity [8]. Beyond direct therapeutic applications, phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is integral to chemical biology probe development. Its structure aligns with "fragment-like" properties (MW ~268 g/mol), making it suitable for fragment-based drug discovery (FBDD) campaigns targeting challenging biological macromolecules. Furthermore, computational profiling (e.g., Lipinski's Rule of Five, Veber parameters) of advanced derivatives synthesized from this scaffold confirms favorable drug-likeness, supporting their potential as orally bioavailable agents [8]. The continued utilization of this building block in generating targeted libraries underscores its enduring significance in addressing unmet medical needs through rational drug design.
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5